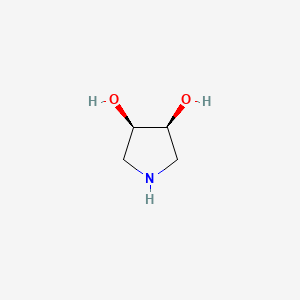

(3R,4S)-pyrrolidine-3,4-diol

Description

Stereochemical Significance and Prominence of Chiral Diols in Chemical Synthesis

Chiral diols, which are organic compounds containing two hydroxyl (-OH) groups attached to a stereogenic framework, are of paramount importance in chemical synthesis. Their significance stems from the ability to create specific three-dimensional arrangements in molecules, a critical factor in the function of biological molecules and the efficacy of pharmaceuticals. wikipedia.org In asymmetric synthesis, chiral diols serve as versatile tools, acting as chiral auxiliaries, ligands for metal catalysts, or organocatalysts to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov By creating a defined chiral environment, these diols can guide the formation of a desired enantiomer or diastereomer of a product, a process essential for producing enantiomerically pure compounds. wikipedia.orgnih.gov Derivatives of chiral diols like BINOL and TADDOL are widely used to catalyze a variety of reactions, demonstrating the broad utility of this class of molecules. nih.gov The predictable stereocontrol offered by chiral diols makes them indispensable building blocks in the synthesis of complex natural products and pharmaceutical agents. wikipedia.org

The Unique Architectural Features and Stereochemistry of (3R,4S)-pyrrolidine-3,4-diol

This compound is a specific stereoisomer of pyrrolidine-3,4-diol (B51082), a five-membered saturated heterocyclic compound containing a nitrogen atom. nih.gov Its defining architectural feature is the cis configuration of the two hydroxyl groups at the 3rd and 4th positions of the pyrrolidine (B122466) ring. ontosight.ai This specific spatial arrangement distinguishes it from its trans diastereomers, such as (3R,4R)-pyrrolidine-3,4-diol. nih.govsigmaaldrich.com The pyrrolidine ring, coupled with the polar hydroxyl groups, allows for hydrogen bonding, which influences its physical properties and reactivity. The presence of defined chiral centers and the specific cis-diol arrangement make it a valuable and distinct chiral building block in synthetic chemistry. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO₂ | nih.govmolport.com |

| Molecular Weight | 103.12 g/mol | molport.comsigmaaldrich.com |

| CAS Number | 131565-87-2 | ontosight.aimolport.com |

| Stereochemistry | cis | ontosight.ai |

| Appearance | Solid | sigmaaldrich.com |

Overview of Academic Research Trajectories and Current Scientific Interest in this compound

The scientific interest in this compound primarily revolves around its application as a versatile chiral intermediate for the synthesis of more complex, biologically active molecules. ontosight.aigoogle.com Research has demonstrated its utility as a foundational scaffold for creating a diverse range of compounds, particularly enzyme inhibitors. google.comresearchgate.net

A significant area of investigation involves the synthesis of various derivatives to probe their inhibitory activity against glycosidases, enzymes crucial for carbohydrate metabolism. researchgate.net For instance, stereoselective syntheses starting from sugars like D-mannose, D-ribose, and L-fucose have been developed to produce derivatives of this compound. researchgate.net These synthetic strategies often involve key steps like organometallic addition to sugars or conjugate addition of ammonia. researchgate.netresearchgate.net The resulting compounds, particularly those incorporating aromatic moieties, have shown potent and selective inhibition of enzymes like α-L-fucosidases. researchgate.net

Furthermore, derivatives of the related (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol have been extensively studied as selective inhibitors of α-mannosidases. researchgate.netresearchgate.net These studies highlight the importance of the (3R,4S)-diol configuration within the pyrrolidine ring for achieving specific enzyme inhibition. researchgate.net The ability to use this compound and its analogues as building blocks has facilitated the exploration of structure-activity relationships, aiming to optimize binding affinity and selectivity for enzyme targets, which is a promising avenue for anti-cancer therapy research. researchgate.net The compound also serves as an intermediate in the preparation of nucleoside analogues, further broadening its research applications. google.com

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537032 | |

| Record name | (3R,4S)-Pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131565-87-2 | |

| Record name | (3R,4S)-Pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,4-Pyrrolidinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3r,4s Pyrrolidine 3,4 Diol

Chemoenzymatic and Biocatalytic Pathways to (3R,4S)-pyrrolidine-3,4-diol

Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the practicality of chemical synthesis, offer powerful tools for constructing enantiomerically pure molecules like this compound. These methods leverage the exquisite stereoselectivity of enzymes to resolve racemic mixtures or to create chiral centers with high fidelity.

Enzymatic Resolution and Asymmetric Biotransformations in this compound Synthesis

Kinetic resolution, wherein an enzyme selectively reacts with one enantiomer of a racemic mixture, is a widely employed strategy. Lipases are particularly prominent in this context due to their stability, broad substrate tolerance, and commercial availability. The resolution of racemic pyrrolidine (B122466) precursors, such as protected 3-hydroxy-pyrrolidines or their derivatives, allows for the separation of diastereomers and enantiomers that can be converted to the target diol.

For instance, the enzymatic resolution of racemic azido-alcohols, which are versatile precursors to functionalized pyrrolidines, has been effectively demonstrated. Lipases such as Pseudomonas cepacia lipase (B570770) (PSL-CI) and lipase from Candida antarctica B (Novozym® 435) have been used for the acetylation of racemic 3,4-disubstituted pyrrolidine alcohols. rsc.org In one study, lipase PS-C was used to resolve a racemic trans-azido pyrrolidine, yielding the acetylated product and the remaining alcohol with good to excellent enantioselectivities. rsc.org This approach provides access to enantiomerically enriched building blocks that can be elaborated to the desired (3R,4S)-diol configuration through subsequent chemical steps.

Directed evolution of enzymes like cytochrome P450 has also enabled the development of novel biocatalysts for the intramolecular C(sp³)–H amination of organic azides. This method allows for the direct formation of the chiral pyrrolidine ring from an acyclic precursor, establishing the stereocenters in a single step with high enantioselectivity. nih.govnih.gov

Table 1: Examples of Lipase-Mediated Kinetic Resolution of Pyrrolidine Precursors

Enzyme Substrate Reaction Type Product Enantiomeric Excess (ee) Reference Lipase PS-C trans-(±)-3-azido-4-hydroxypyrrolidine derivative Transesterification Acetylated azido-pyrrolidine and remaining alcohol Good to Excellent unibo.it Novozym® 435 (CAL-B) trans-(±)-3-hydroxy-4-substituted-pyrrolidine Transesterification Ester product and remaining alcohol >97% (alcohol), 85% (ester) unibo.it Amano Lipase P (±)-3-Hydroxy-pyrrolidine derivative Acetylation (R)-Acetylated product and (S)-alcohol Excellent unibo.it Porcine Pancreatic Lipase (PPL) (±)-3,4-disubstituted pyrrolidine Hydrolysis Hydroxy product and remaining ester Excellent unibo.it

Optimization of Biocatalytic Reaction Conditions and Substrate Scope for this compound Production

The efficiency of biocatalytic reactions is highly dependent on various parameters that must be carefully optimized. Key factors include the choice of enzyme, temperature, pH, solvent, and acyl donor (in the case of transesterifications). For lipase-catalyzed resolutions, the reaction medium is critical; organic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or methyl tert-butyl ether (MTBE) are commonly used. mdpi.com The choice of acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, can also significantly influence reaction rates and enantioselectivity. researchgate.net

The substrate scope for enzymatic resolutions in pyrrolidine synthesis is broad. Lipases have been shown to accept a variety of substituents on the pyrrolidine ring, including different protecting groups on the nitrogen (e.g., Boc, Cbz) and various functional groups at other positions. rsc.org Furthermore, transaminases have been engineered to catalyze the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, demonstrating the potential for biocatalysis to accommodate diverse starting materials. acs.org The development of enzyme variants through directed evolution continues to expand the substrate scope, enabling the synthesis of previously inaccessible chiral amines and their derivatives. nih.govnih.gov

Asymmetric Organocatalytic and Metal-Catalyzed Syntheses of this compound Precursors

Asymmetric catalysis using small organic molecules (organocatalysis) or transition metal complexes provides a direct and efficient means of constructing the chiral pyrrolidine core. These methods often involve the formation of the heterocyclic ring through stereoselective carbon-carbon or carbon-nitrogen bond-forming reactions.

Diastereoselective and Enantioselective Cyclizations Leading to the this compound Core

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. nih.govacs.org This reaction can generate multiple stereocenters simultaneously. The use of chiral metal catalysts, often involving copper(I) or silver(I) complexes with chiral ligands, can render this transformation highly enantioselective and diastereoselective. nih.govresearchgate.net These catalytic systems allow for the construction of densely substituted pyrrolidines with precise control over the relative and absolute stereochemistry. For example, the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a well-established method for preparing enantioenriched pyrrolidines. researchgate.net

Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, employing chiral phosphoramidite (B1245037) ligands, is another powerful strategy that delivers pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org Additionally, gold(I)-catalyzed enantioselective cyclization of allenenes can produce 3,4-disubstituted pyrrolidines with three contiguous stereogenic centers in a highly diastereoselective manner. acs.org

Organocatalytic approaches often utilize proline and its derivatives to catalyze asymmetric reactions. For instance, the tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, provides a direct route to highly functionalized 5-hydroxypyrrolidines, which are precursors to 3-substituted prolines, with excellent enantioselectivity (90-99% ee). ku.ac.ae

Table 2: Examples of Asymmetric Cyclization Reactions for Pyrrolidine Synthesis

Catalyst/Method Reaction Type Substrates Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference Pd(0) / Chiral Phosphoramidite Ligand [3+2] Cycloaddition Trimethylenemethane (TMM) and Imines Excellent High Excellent rsc.org Cu(I) / Chiral Ligand 1,3-Dipolar Cycloaddition Azomethine Ylide and Alkene Up to 96% >20:1 Up to 97% nih.gov Ag₂CO₃ 1,3-Dipolar Cycloaddition Azomethine Ylide and Chiral N-tert-butanesulfinylazadiene 30-83% Good to Excellent (Diastereoselective) nih.gov Au(I) / Chiral Phosphoramidite Ligand Cyclization of Allenenes Allenenes and Nucleophiles High High High acs.org Chiral Quinine-Derived Squaramide Michael/Aza-Henry/Cyclization Domino 1,3-dicarbonyls, β-nitroolefins, aldimines Good Up to High Excellent

Chiral Auxiliary-Mediated Approaches for Stereocontrol in this compound Synthesis

Chiral auxiliaries are chemical moieties that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is set, the auxiliary is removed. This strategy offers a reliable method for controlling stereoselectivity.

In the context of pyrrolidine synthesis, the N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary. When attached to a 1-azadiene, it acts as a suitable electron-withdrawing group and directs the diastereoselective 1,3-dipolar cycloaddition with azomethine ylides. nih.govacs.org This approach allows for the synthesis of densely substituted pyrrolidines with excellent diastereoselectivity, where the stereochemistry of the final product is dictated by the chirality of the sulfinyl group. The (S)-configuration of the sulfinyl auxiliary, for example, can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. nih.gov The auxiliary can then be cleaved under acidic conditions to reveal the free amine of the pyrrolidine core.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.

Biocatalysis is inherently a green technology. Enzymes operate under mild conditions (physiological temperature and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. unibo.it They are biodegradable and can often be immobilized and reused, minimizing waste. The high selectivity of enzymes reduces the formation of byproducts, leading to cleaner reaction profiles and simplifying purification. nih.gov

Organocatalysis also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. unibo.it Many organocatalytic reactions can be performed under solvent-free conditions or in environmentally benign solvents like water. unibo.it

Furthermore, the development of one-pot, multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, contributes to sustainability. nih.gov These processes reduce the number of synthetic steps, minimize waste from intermediate purifications, and save time and energy. The use of microwave-assisted organic synthesis (MAOS) can also enhance the sustainability of pyrrolidine synthesis by increasing reaction rates, improving yields, and often reducing energy consumption.

Solvent-Free and Aqueous Medium Syntheses of this compound

The development of synthetic routes in aqueous media or under solvent-free conditions is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often hazardous organic solvents. While direct solvent-free or entirely aqueous syntheses for this compound are not extensively documented in dedicated studies, related research on the synthesis of chiral diols and pyrrolidines provides valuable insights into applicable methodologies.

One promising approach involves the use of aqueous solvent systems in key reaction steps. For instance, in the synthesis of chiral 1,3-diols, which share structural motifs with the target molecule, reactions have been successfully performed in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water. The use of a DMSO-H₂O (8:2) mixture has been shown to improve both yield and selectivity in asymmetric aldol (B89426) reactions, a common strategy for constructing chiral alcohol functionalities acs.orgnih.gov. Such solvent systems can facilitate the solubility of both organic substrates and inorganic reagents, potentially reducing the need for phase-transfer catalysts and simplifying work-up procedures.

Solvent-free reactions, often facilitated by catalysis, represent another significant advancement. Organocatalysis, in particular, has shown promise in this area. For instance, asymmetric aldol reactions have been successfully carried out under solvent-free conditions using low loadings of a proline-derived organocatalyst mdpi.com. This approach not only eliminates the solvent but can also lead to higher reaction concentrations, potentially increasing reaction rates and throughput. The application of a similar solvent-free, organocatalytic approach to a key bond-forming step in a synthetic route to this compound could significantly enhance its green credentials.

Table 1: Comparison of Solvent Systems in Related Chiral Diol Syntheses

| Solvent System | Reaction Type | Advantages | Challenges for this compound Synthesis |

| DMSO-H₂O | Asymmetric Aldol | Improved yield and selectivity, enhanced solubility of reagents. | Substrate solubility and stability in the mixed solvent system would need to be optimized. |

| Aqueous/Organic Co-solvent | Oxidation (e.g., with NaIO₄) | Reduced organic solvent volume, simplified reagent handling. | Phase separation and mass transfer limitations could affect reaction kinetics. |

| Solvent-Free | Organocatalytic Aldol | Elimination of solvent waste, high reaction concentration. | Heat dissipation and viscosity of the reaction mixture at scale need to be managed. |

Atom Economy and Waste Minimization Strategies in the Preparation of this compound

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Maximizing atom economy inherently minimizes the generation of waste. Strategies to improve the atom economy in the synthesis of this compound focus on the design of reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product.

Key Green Chemistry Metrics:

Atom Economy (%): (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100. Reactions with high atom economy, such as additions and rearrangements, are preferred over eliminations and substitutions which generate stoichiometric byproducts.

E-Factor: (Total mass of waste / Mass of product). A lower E-factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI): (Total mass of input / Mass of product). PMI considers all materials used in a process, including solvents, reagents, and processing aids.

One of the primary strategies to enhance atom economy is the use of catalytic methods. Catalytic reactions, by definition, use a small amount of a substance to facilitate a transformation without being consumed, thus avoiding the generation of stoichiometric waste associated with many classical reagents. For example, the use of catalytic amounts of osmium tetroxide in dihydroxylation reactions, a key step in many syntheses of diols, is more atom-economical than using stoichiometric amounts of oxidizing agents.

Another critical aspect of waste minimization is the choice of reagents and protecting groups. The ideal synthesis would avoid the use of protecting groups altogether, as their introduction and removal add steps to the synthesis and generate waste. However, when necessary, the choice of protecting groups that can be removed under mild and environmentally benign conditions is crucial.

Table 2: Atom Economy Analysis of a Hypothetical Synthesis Step

| Reaction Step (Example) | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Low (~20-30%) |

| Catalytic Hydrogenation | Alkene, H₂ | Alkane | None | High (100%) |

Scalable Synthetic Routes and Industrial Academic Considerations for this compound Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors, including cost, safety, robustness, and scalability of each step. For a chiral molecule like this compound, ensuring high enantiomeric purity on a large scale is a primary challenge.

Key Considerations for Scalable Synthesis:

Cost of Starting Materials and Reagents: The economic viability of a synthesis is heavily dependent on the cost of raw materials. Routes that utilize inexpensive and readily available starting materials are preferred.

Process Safety: The hazards associated with reagents, intermediates, and reaction conditions (e.g., exothermicity, pressure) must be thoroughly assessed and managed for large-scale operations.

Robustness and Reproducibility: The synthesis must be reliable and consistently produce the target compound with the desired purity and yield.

Purification Methods: Chromatographic purifications, while common in the laboratory, are often not feasible or economical for large-scale production. Crystallization, distillation, and extraction are more desirable industrial purification techniques.

One example of a scalable synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, highlights some of these considerations. This synthesis was successfully scaled up to produce kilogram quantities, demonstrating the feasibility of large-scale production of chiral pyrrolidine diols acs.org. The process involved a key 1,3-dipolar cycloaddition reaction followed by crystallization to separate diastereomers, avoiding chromatography for this critical step acs.org. The final deprotection was achieved through catalytic hydrogenation, a readily scalable and clean transformation acs.org.

Table 3: Comparison of Laboratory vs. Industrial Scale Synthesis Considerations

| Feature | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof of concept, synthesis of small quantities for testing. | Cost-effective, safe, and reliable production of large quantities. |

| Purification | Chromatography is common. | Crystallization, distillation, extraction are preferred. |

| Reagents | A wide variety of reagents can be used. | Cost, availability, and safety of reagents are critical. |

| Solvent Use | Often used in large excess. | Minimized and recycled where possible. |

| Safety | Managed on a small scale. | Rigorous process safety management is essential. |

For the industrial production of this compound, a chemoenzymatic or biocatalytic approach could offer significant advantages. Enzymes can operate under mild aqueous conditions and often exhibit high stereoselectivity, potentially simplifying the synthesis and purification of the desired enantiomer. The development of robust and reusable immobilized enzymes could further enhance the economic feasibility of such a process.

Academic and industrial collaborations are crucial for bridging the gap between novel synthetic methodologies and their practical application in large-scale manufacturing. Academic research can focus on discovering innovative and efficient synthetic routes, while industrial expertise is essential for process development, optimization, and scale-up to ensure a commercially viable and sustainable production of this compound.

3r,4s Pyrrolidine 3,4 Diol As a Privileged Chiral Scaffold in Asymmetric Synthesis

Design and Application in Chiral Ligand and Catalyst Development Based on (3R,4S)-pyrrolidine-3,4-diol

The inherent stereochemistry and functional groups of the this compound scaffold make it an excellent starting point for the rational design of chiral ligands for asymmetric catalysis. The cis-relationship of the two hydroxyl groups and the secondary amine provide well-defined coordination sites for metal ions, creating a predictable and sterically hindered chiral environment around the metallic center.

Derivatives of the pyrrolidine-3,4-diol (B51082) scaffold are effective chelating agents, capable of forming stable complexes with various transition metals. The nitrogen atom of the pyrrolidine (B122466) ring and the two hydroxyl groups can act as a tridentate ligand system, or, more commonly, derivatives are prepared where the nitrogen and one or both oxygen atoms serve as coordination points.

A notable example involves the diastereomeric (3S,4S)-N-substituted-3,4-dihydroxypyrrolidines, which are derived from L-tartaric acid. These ligands have been used to form in situ complexes with copper(II) salts. uc.ptuc.ptresearchgate.net UV-vis spectrophotometry studies on the interaction between (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine and a copper(II) salt in isopropanol (B130326) have demonstrated the formation of a 1:1 ligand-to-metal complex. uc.ptresearchgate.net This stoichiometry is crucial for creating a well-defined catalytic species where the chiral environment is consistently controlled by a single ligand molecule. The study determined a binding constant of 4.4 for this complex, indicating a stable association between the chiral ligand and the copper ion. uc.ptresearchgate.net The chelation of the copper ion by the pyrrolidine derivative creates a rigid, chiral Lewis acid catalyst that can effectively activate substrates and control the stereochemical outcome of reactions. uc.ptuc.ptresearchgate.net

The well-defined chiral environment created by the metal complexes of pyrrolidine-3,4-diol derivatives exerts a powerful stereodirecting effect in asymmetric transformations. A prominent example is the enantioselective Henry (nitroaldol) reaction, a vital carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. uc.ptuc.ptresearchgate.net

In situ-formed copper(II) complexes of (3S,4S)-N-substituted-3,4-dihydroxypyrrolidines have proven to be effective catalysts for the reaction between aromatic aldehydes and nitromethane. uc.ptuc.pt Research has shown that the nature of the N-substituent on the pyrrolidine ligand significantly influences the reaction's efficiency and stereoselectivity. uc.ptuc.ptresearchgate.net The most effective results were achieved using the copper(II) complex of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine. This catalytic system, in the presence of a base such as N,N-diisopropylethylamine (DIPEA), afforded the desired β-nitro alcohol products with high conversions and good enantioselectivity. uc.ptuc.ptresearchgate.net

The catalyst effectively differentiates between the two prochiral faces of the aldehyde, leading to the preferential formation of one enantiomer. For a range of aromatic aldehydes, this system consistently produced the (R)-configured product with enantiomeric ratios (er) as high as 92:8. uc.pt

Table 1: Enantioselective Henry Reaction of Aromatic Aldehydes with Nitromethane Catalyzed by the Cu(II)-(3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine Complex uc.pt

| Entry | Aldehyde | Conversion (%) | Enantiomeric Ratio (R:S) |

|---|---|---|---|

| 1 | Benzaldehyde | 96 | 84:16 |

| 2 | 4-Methylbenzaldehyde | 95 | 83.5:16.5 |

| 3 | 4-Methoxybenzaldehyde | 94 | 82:18 |

| 4 | 4-Chlorobenzaldehyde | >99 | 92:8 |

| 5 | 4-Bromobenzaldehyde | >99 | 90:10 |

| 6 | 4-Nitrobenzaldehyde | 96 | 84:16 |

| 7 | 2-Chlorobenzaldehyde | 95 | 88:12 |

Integration into Complex Molecular Architectures: Natural Product Synthesis Approaches Utilizing this compound

The stereochemically rich core of this compound makes it an attractive chiral building block for the total synthesis of complex natural products, particularly polyhydroxylated alkaloids which often exhibit significant biological activity.

The pyrrolidine-3,4-diol moiety serves as a strategic starting point in the synthesis of glycosidase inhibitors. These natural products are often "iminosugars," where the ring oxygen of a carbohydrate is replaced by a nitrogen atom. The defined stereochemistry of the hydroxyl groups on the pyrrolidine ring mimics the stereochemistry of natural sugars, allowing them to bind to the active sites of carbohydrate-processing enzymes.

A key example is the polyhydroxylated pyrrolizidine (B1209537) alkaloid (+)-Australine. researchgate.netresearchgate.net This natural product, first isolated from the seeds of Castanospermum australe, is a potent inhibitor of amyloglucosidase. researchgate.net The core structure of Australine contains a dihydroxylated pyrrolidine ring fused with a second five-membered ring. Syntheses of Australine and its stereoisomers often rely on building upon a pre-existing, stereochemically defined pyrrolidine core, demonstrating the strategic importance of chiral building blocks like pyrrolidine-3,4-diol. researchgate.netresearchgate.netuow.edu.auacs.org

Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, highlights the value of the pyrrolidine-3,4-diol scaffold. researchgate.net In planning a synthesis of a complex molecule like (+)-Australine, chemists can disconnect the molecule at key bonds to simplify the structure.

A logical retrosynthesis of (+)-Australine reveals a functionalized pyrrolidine as a key intermediate. researchgate.net The bicyclic pyrrolizidine skeleton can be disconnected, conceptually breaking the bond that forms the second ring. This simplification leads back to a highly functionalized, monosubstituted pyrrolidine derivative. This precursor already contains the crucial stereocenters corresponding to the C-1, C-2, and C-7a positions of the final natural product. This advanced intermediate, in turn, can be traced back to simpler chiral precursors, where a pyrrolidine-3,4-diol derivative would serve as an ideal starting point to install the required stereochemistry and functionality. researchgate.net This strategy significantly reduces the complexity of the synthesis by embedding the necessary chirality from an early stage.

Scaffold for the Construction of New Chiral Reagents and Auxiliaries from this compound

Beyond its role in ligand development, the pyrrolidine scaffold is fundamental to the design of other chiral reagents, most notably chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

While many successful chiral auxiliaries are based on the pyrrolidine framework, such as the well-known SAMP/RAMP hydrazines derived from proline, specific documented applications of this compound itself as a chiral auxiliary are not widely reported in the surveyed literature. However, the structural features of this compound—a rigid cyclic structure with defined stereocenters and functional handles (the amine and diol) for attachment to a substrate—are precisely the characteristics required for an effective chiral auxiliary. In principle, acylation of the nitrogen atom with a prochiral carboxylic acid derivative could create a system where the diol moiety, or a derivative thereof, sterically blocks one face of the resulting enolate, directing incoming electrophiles to the opposite face. wikipedia.org This would provide a powerful tool for asymmetric alkylations and aldol (B89426) reactions, though specific research to this effect remains a prospective area. researchgate.net

Derivatization and Functionalization Strategies of 3r,4s Pyrrolidine 3,4 Diol

Selective Hydroxyl Functionalization of (3R,4S)-pyrrolidine-3,4-diol: Etherification and Esterification

The presence of two stereochemically defined hydroxyl groups on the this compound ring presents a key challenge and opportunity for selective functionalization. The differentiation of these two groups is paramount for the synthesis of complex molecules and is typically achieved through carefully planned protection and derivatization schemes.

Regioselective Protection and Deprotection Strategies for this compound Hydroxyls

The cis-diol configuration of this compound allows for the straightforward protection of both hydroxyl groups simultaneously using acetal- or ketal-forming reagents. This strategy is foundational for subsequent modifications at the nitrogen atom or other positions. The most common protecting group for this purpose is the isopropylidene group, which forms a stable five-membered ring fused to the pyrrolidine (B122466) core.

The formation of these acetals is typically achieved under acidic conditions. For instance, the reaction of a suitably N-protected pyrrolidine-3,4-diol (B51082) with 2,2-dimethoxypropane (B42991) (2,2-DMP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) yields the corresponding 3,4-O-isopropylidene derivative. researchgate.net This protection strategy effectively masks the hydroxyl groups, allowing for selective reactions at other sites. Deprotection is generally accomplished by acid hydrolysis.

Table 1: Regioselective Protection of this compound Hydroxyls

| Protecting Group | Reagents and Conditions | Deprotection Conditions | Reference |

|---|---|---|---|

| Isopropylidene | 2,2-Dimethoxypropane, p-toluenesulfonic acid (PTSA) | Acidic conditions (e.g., HCl) | researchgate.netnih.gov |

Synthesis of Differentiated this compound Derivatives

Once the hydroxyl groups are either protected or available for reaction, they can be functionalized through etherification or esterification to introduce a variety of substituents. Esterification, in particular, has been used to append lipophilic groups, which can alter the physicochemical properties of the parent molecule. researchgate.net

For example, the derivatization of related 2-(aminomethyl)pyrrolidine-3,4-diol structures with acyl chlorides, such as 4-bromobenzoyl chloride, leads to the formation of ester derivatives. researchgate.net This strategy highlights how the hydroxyl groups can be functionalized to create compounds with tailored properties. While direct selective mono-etherification or mono-esterification of the unprotected diol is challenging due to the similar reactivity of the two hydroxyl groups, it can be achieved through multi-step sequences involving protection, functionalization, and deprotection.

Table 2: Examples of O-Functionalized this compound Derivatives

| Derivative Type | Synthetic Strategy | Example Compound | Reference |

|---|

N-Functionalization of this compound: Amidation, Alkylation, and Heterocycle Formation

The secondary amine of the pyrrolidine ring is a key site for introducing structural diversity. Standard methodologies for N-alkylation and N-acylation (amidation) are readily applicable, often preceding or following the manipulation of the hydroxyl groups.

Synthesis of Substituted N-(3R,4S)-pyrrolidine-3,4-diol Derivatives

The nitrogen atom of the pyrrolidine ring is nucleophilic and can be readily functionalized. nih.gov N-acylation is a common first step in many synthetic sequences, serving both to protect the nitrogen and to introduce key structural motifs. Reagents such as benzyl (B1604629) chloroformate (CbzCl) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) are frequently used to install the N-benzyloxycarbonyl (Cbz) and N-tert-butoxycarbonyl (Boc) groups, respectively. researchgate.netrsc.org These reactions are typically performed under basic conditions, for example, using sodium bicarbonate (NaHCO₃). researchgate.netrsc.org

N-alkylation can also be achieved using various alkylating agents. These N-functionalization strategies are crucial for building more complex molecules, such as precursors for pharmacologically active agents. mdpi.com

Table 3: Synthesis of N-Substituted this compound Derivatives

| Functionalization | Reagents and Conditions | Resulting Group | Reference |

|---|---|---|---|

| Amidation (Acylation) | Benzyl chloroformate (CbzCl), NaHCO₃, EtOH/H₂O | N-Benzyloxycarbonyl (Cbz) | researchgate.netrsc.org |

Formation of Fused Ring Systems Involving the this compound Nitrogen

The pyrrolidine nitrogen can also participate in cyclization reactions to form fused heterocyclic systems. A powerful method for this is the 1,3-dipolar cycloaddition reaction. thieme.de In this approach, an N-ylide is generated from the pyrrolidine nitrogen, which then reacts with a suitable dipolarophile. This strategy has been employed to synthesize complex, fused-ring polycyclic compounds. thieme.de For instance, the reaction of isoquinolinium N-ylides with dipolarophiles can lead to the formation of fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. thieme.de

Another strategy involves the condensation of N-substituted pyrrolidine derivatives with other bifunctional molecules. For example, the reaction of an N-protected pyrrolidine derivative bearing an o-phenylenediamine (B120857) moiety can be cyclized in the presence of acetic acid to form a benzimidazole (B57391) ring fused to the pyrrolidine scaffold. researchgate.net This intramolecular cyclization provides a direct route to complex heterocyclic architectures. researchgate.net

Synthesis of Poly-Functionalized this compound Derivatives with Enhanced Chiral Information

The synthesis of poly-functionalized derivatives, where multiple sites on the this compound core are modified, allows for the creation of molecules with enhanced structural complexity and chiral information. These strategies often involve a combination of the techniques described above, such as N-protection, O-protection, and subsequent functionalization.

Stereochemical Control and Regioselectivity in Derivatization Reactions of this compound

The derivatization of this compound, a chiral polyhydroxylated scaffold, presents significant challenges regarding the control of stereochemistry and regioselectivity. The molecule contains multiple reactive sites: a secondary amine and two secondary hydroxyl groups. Selective functionalization of one site without affecting the others requires carefully orchestrated strategies, primarily involving the use of protecting groups. The inherent chirality of the scaffold, with stereocenters at the C3 and C4 positions, plays a crucial role in directing the stereochemical outcome of subsequent reactions, enabling diastereoselective modifications.

The primary strategies for achieving selective derivatization revolve around the differential protection of the amine and the hydroxyl groups. The cis-orientation of the hydroxyl groups at C3 and C4 allows for their simultaneous protection as a cyclic acetal (B89532), which is a key step in many synthetic routes. This effectively masks the diol system, thereby enabling regioselective functionalization at the nitrogen atom or at other positions on the pyrrolidine ring.

Protecting Group Strategies for Regiocontrol

The selective functionalization of this compound is heavily reliant on the strategic application and removal of protecting groups. researchgate.net The most common approach involves initial protection of the nitrogen atom, followed by manipulation of the hydroxyl groups, or vice-versa.

N-Protection: The secondary amine is typically the most nucleophilic site and is often protected first to prevent its interference in subsequent steps. Common protecting groups for the pyrrolidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are introduced under standard conditions and serve to deactivate the nitrogen, allowing for selective reactions at the hydroxyls. For example, N-protection of a substituted pyrrolidine diol can be achieved using benzyloxycarbonyl chloride (CbzCl) in the presence of a base like sodium bicarbonate. rsc.org

O-Protection of the Diol: The cis-diol moiety at C3 and C4 is a key structural feature that can be exploited for regioselective control. These two hydroxyl groups can be protected simultaneously by forming a cyclic acetal, most commonly an isopropylidene acetal (acetonide) using 2,2-dimethoxypropane or acetone (B3395972) under acidic catalysis. This strategy effectively masks the C3 and C4 hydroxyls, leaving the nitrogen atom and any other substituents as the primary sites for further modification. This approach is fundamental in syntheses of various pyrrolidine-based iminosugar derivatives. rsc.orgresearchgate.net

The combination of N-protection and diol protection allows for a high degree of control. For instance, once the diol is protected as an isopropylidene acetal and the nitrogen is protected with a Cbz group, other functional groups on the pyrrolidine ring can be selectively modified. rsc.org An ester group at C2, for example, can be hydrolyzed to a carboxylic acid and then coupled with other molecules without affecting the protected diol or amine. rsc.org

| Table 1: Regioselective Protection Reactions of Pyrrolidine-3,4-diol Derivatives | ||||

| Starting Material | Reaction | Reagents | Protected Group(s) | Product |

| (2S,3S,4R,5S)-2-(Ethoxycarbonylmethyl)-5-methyl-pyrrolidine-3,4-diol | N-Protection | CbzCl, NaHCO3 | Nitrogen | (2S,3S,4R,5S)-N-Benzyloxycarbonyl-2-(ethoxycarbonylmethyl)-5-methyl-pyrrolidine-3,4-diol |

| N-Cbz-protected pyrrolidine diol | Diol Protection | 2,2-dimethoxypropane, p-TsOH | C3-OH, C4-OH | N-Cbz-(3,4)-O-isopropylidene-pyrrolidine-3,4-diol derivative |

| N-Boc-protected pyrrolidine diol derivative | Diol Protection | 2,2-dimethoxypropane, p-TsOH | C3-OH, C4-OH | N-Boc-(3,4)-O-isopropylidene-pyrrolidine-3,4-diol derivative |

Influence of Existing Stereocenters on Derivatization

The predefined stereochemistry of the this compound core is instrumental in guiding the stereochemical outcome of derivatization reactions, a process known as substrate-controlled diastereoselection. The rigid, puckered conformation of the five-membered ring, often influenced by the protecting groups, creates a distinct steric environment. This environment dictates the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule.

This principle is critical when introducing new substituents or modifying existing ones, particularly at positions adjacent to the established stereocenters (C2 and C5). For example, in the synthesis of glycosidase inhibitors, the precise stereochemistry of substituents on the pyrrolidine ring is paramount for biological activity. Research has shown that for inhibitors of α-mannosidases, derivatives must possess the (2R,3R,4S) configuration for optimal activity. researchgate.net Stereoisomers with a (2S,3R,4S) configuration are also active but generally less potent. researchgate.net This highlights the necessity of stereochemical control during synthesis and derivatization.

Functionalization often involves multi-step sequences where the stereochemical integrity of the original chiral centers must be maintained. For instance, the reduction of a ketone or the opening of an epoxide on a pyrrolidine scaffold will proceed with a specific diastereoselectivity dictated by the steric and electronic properties of the existing ring and its substituents. While specific examples detailing diastereoselective additions to the this compound core itself are sparse in readily available literature, the principles are well-established in the synthesis of related chiral pyrrolidines and other heterocyclic systems. nih.govnih.gov The synthesis of complex pyrrolidine-based iminosugars often relies on these substrate-controlled reactions to build up the desired stereochemical array. nih.gov

| Table 2: Examples of Functionalization of Protected Pyrrolidine-3,4-diol Derivatives | ||||

| Protected Intermediate | Reaction Type | Reagents | Position of Functionalization | Outcome |

| N-Cbz-O-isopropylidene protected ethyl ester derivative | Saponification | NaOH, EtOH | C2-substituent (ester) | Hydrolysis to the corresponding carboxylic acid |

| N-Cbz-O-isopropylidene protected carboxylic acid | Amide Coupling | o-phenylenediamine, PyBOP, DIPEA | C2-substituent (acid) | Formation of an amide bond with high yield |

| N-Boc-O-isopropylidene protected ethyl ester derivative | Reduction | LiAlH4, THF | C2-substituent (ester) | Reduction to the corresponding primary alcohol |

| N-Cbz-O-isopropylidene protected diol derivative | Oxidation | NaIO4 | C5-substituent (diol) | Oxidative cleavage to form an aldehyde |

Computational and Theoretical Investigations of 3r,4s Pyrrolidine 3,4 Diol and Its Derivatives

Conformational Analysis and Energy Landscapes of the (3R,4S)-pyrrolidine-3,4-diol Ring System

The biological function of pyrrolidine (B122466) derivatives is intrinsically linked to the three-dimensional shape of the five-membered ring. Computational methods are invaluable for exploring the conformational preferences and the energy barriers between different puckered forms.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common envelope conformations are described by the position of the puckered atom relative to the other four atoms in the ring. In substituted pyrrolidines like proline, these are often referred to as "UP" and "DOWN" puckers, or based on the location of the primary puckered atom (e.g., Cγ-endo or Cγ-exo). The puckering of the pyrrolidine ring in proline residues can be influenced by the local protein environment and the cis or trans configuration of the preceding peptide bond. nih.govnih.govnih.gov

For this compound, the two hydroxyl groups are in a trans configuration. The conformational landscape is expected to be influenced by a balance of steric and electronic effects, including the gauche effect, which can stabilize conformations where electronegative substituents are adjacent to one another. nih.gov In related 4-substituted prolines, electron-withdrawing groups at the 4S position have been shown to favor an endo ring pucker. nih.gov This preference is attributed to a gauche effect where the substituent is pseudo-axial, a sterically less favorable position that is electronically stabilized. nih.gov Given that hydroxyl groups are electronegative, it is plausible that they would similarly influence the ring pucker in this compound.

Computational studies on analogous dihydroxylated proline derivatives have highlighted the complex interplay of factors that determine the final ring conformation. nih.gov The preferred pucker will ultimately depend on a delicate balance of steric hindrance between the hydroxyl groups and other ring atoms, as well as stabilizing intramolecular interactions such as hydrogen bonding.

Table 1: Theoretical Ring Puckering Descriptors for Pyrrolidine Analogs This table is illustrative and based on general findings for substituted pyrrolidines, as specific data for this compound is not available.

| Conformer | Ring Pucker Type | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Hypothetical Conformer A | C3-exo / C4-endo (Twist) | Value | Value |

| Hypothetical Conformer B | C3-endo (Envelope) | Value | Value |

| Hypothetical Conformer C | C4-exo (Envelope) | Value | Value |

The presence of both a hydrogen bond donor (the hydroxyl groups) and a hydrogen bond acceptor (the nitrogen atom and the oxygen atoms of the hydroxyl groups) in this compound allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly stabilize certain conformations and play a crucial role in the molecule's interaction with its environment.

In vicinal diols, the ability to form an intramolecular hydrogen bond is highly dependent on the dihedral angle between the two hydroxyl groups. Theoretical studies on various cyclic vicinal diols are used to understand the geometric requirements for such interactions. Quantum-chemical calculations can provide insights into the energetic and geometric parameters of intramolecular hydrogen bonds. researchgate.net The formation of these bonds can be predicted by modeling the lowest energy conformation of the molecule. nih.gov

For this compound, several intramolecular hydrogen bonding patterns are conceivable:

Between the two hydroxyl groups (O3-H···O4 or O4-H···O3).

Between one of the hydroxyl groups and the ring nitrogen (O3-H···N or O4-H···N).

The relative strength and prevalence of these hydrogen bonds will depend on the ring pucker, which dictates the distance and angle between the donor and acceptor groups. Computational methods such as Density Functional Theory (DFT) can be used to calculate the geometries and energies of these hydrogen bonds.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound This table presents hypothetical hydrogen bond parameters, as specific computational data for the target molecule is not available.

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|

| O3-H | O4 | Value | Value | Value |

| O4-H | O3 | Value | Value | Value |

| O3-H | N | Value | Value | Value |

| O4-H | N | Value | Value | Value |

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions for this compound

Quantum chemical calculations offer a powerful lens through which to examine the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 3: Illustrative Frontier Molecular Orbital Data for a Pyrrolidine Derivative This table provides example data based on general principles, as specific values for this compound are not available.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Value | Primarily located on the nitrogen and oxygen lone pairs. |

| LUMO | Value | Primarily σ* orbitals associated with C-N and C-O bonds. |

| HOMO-LUMO Gap | Value | Indicates chemical stability and reactivity. |

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. Although no specific reaction mechanism studies involving this compound as a reactant have been found, the methodologies used for other pyrrolidine derivatives are applicable.

For example, DFT calculations have been employed to study the mechanism of formation of spiro-pyrrolidine derivatives, identifying transition states and explaining the observed diastereoselectivity. elsevierpure.com Such studies typically involve locating the transition state structures on the potential energy surface and calculating the energy barrier for the reaction. This information is crucial for understanding the kinetics and thermodynamics of a chemical process. Theoretical studies on glycosidase inhibitors with a pyrrolidine core also rely on computational methods to understand their binding mechanisms, which can be considered a type of "reaction" with the enzyme's active site. nih.govacs.orgresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with the surrounding solvent. The solvent can have a profound impact on the conformational preferences and reactivity of a molecule. frontiersin.orgrsc.orgaps.org

For a polar molecule like this compound, the solvent, particularly water, is expected to play a significant role in its behavior. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing the structure of the solvation shells and the dynamics of hydrogen bonding between the solute and solvent. These simulations can also be used to explore the conformational landscape of the molecule in solution and to calculate the free energy differences between different conformers.

While specific MD simulations for this compound have not been reported, simulations of other hydroxylated molecules and peptides in aqueous solution have provided valuable insights. nih.govnih.gov For example, MD simulations can reveal how intramolecular hydrogen bonds are affected by the competition with solute-solvent hydrogen bonds. Such studies would be instrumental in understanding the dynamic behavior of this compound in a biological context.

In Silico Modeling of Molecular Recognition and Ligand Interactions Involving this compound (Theoretical Frameworks)

The investigation of this compound and its derivatives at a molecular level is significantly enhanced by computational and theoretical methods. These in silico approaches provide a detailed understanding of the molecular recognition processes and ligand interactions that are fundamental to their biological activity. By simulating the interactions between these small molecules and their biological targets, researchers can elucidate the structural basis for their inhibitory effects and guide the design of new, more potent compounds.

The primary theoretical frameworks employed in the study of this compound and its analogues include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. These methods are often used in concert to build a comprehensive picture of the molecular interactions at play.

Molecular docking simulations are a cornerstone of in silico analysis, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, these studies have been instrumental in identifying key interactions within the active sites of target enzymes, such as glycosidases. The diol and amine functionalities of the pyrrolidine ring are frequently observed to form a network of hydrogen bonds with polar amino acid residues in the enzyme's active site. Furthermore, the stereochemistry of the pyrrolidine ring, particularly the (3R,4S) configuration, is crucial for optimal positioning and interaction.

Quantitative structure-activity relationship (QSAR) studies provide another layer of insight by correlating the chemical structures of a series of compounds with their biological activities. For pyrrolidine derivatives, QSAR models have highlighted the importance of specific molecular properties for their inhibitory potency. nih.gov These models often indicate that a balance of hydrophobicity and polarity is necessary for effective binding. For instance, the presence of aromatic substituents can lead to favorable hydrophobic interactions with nonpolar pockets in the active site, while the polar diol groups are essential for anchoring the molecule through hydrogen bonds. nih.govresearchgate.net

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For inhibitors based on the this compound scaffold, pharmacophore models typically include hydrogen bond donors and acceptors corresponding to the hydroxyl and amine groups, as well as hydrophobic features that map to various substituents. These models serve as valuable templates for the virtual screening of compound libraries to identify new potential inhibitors.

The following interactive data tables summarize key findings from in silico studies on derivatives of this compound, illustrating the types of interactions and the key amino acid residues involved in molecular recognition.

| Target Enzyme | Derivative Type | Key Interacting Residues | Interaction Types | Reported Binding Energy (kcal/mol) |

|---|---|---|---|---|

| α-glucosidase | N-Boc-proline amides | Not specified | Hydrogen bonding, Hydrophobic interactions | -7.3 to -8.1 |

| α-mannosidase I | 2-(aminomethyl)pyrrolidine-3,4-diol derivatives | Phe528, Phe329, Phe659 | Hydrogen bonds, π-π stacking, Salt bridges with Ca2+ | Not specified |

| α-mannosidase II | 2-(aminomethyl)pyrrolidine-3,4-diol derivatives | Trp95, Tyr269, Phe312, Tyr102 | Hydrogen bonds, π-π stacking, Interaction with Zn2+ | Not specified |

| Computational Model | Key Molecular Descriptors/Features | Implication for Inhibitory Activity |

|---|---|---|

| QSAR | vsurf_W (polar property on van der Waals surface), opr_violation (presence of aromatic rings) | A balance of polar and hydrophobic properties is crucial for potent inhibition. |

| Pharmacophore | Hydrogen bond donors/acceptors, Hydrophobic aromatic centers | Defines the spatial arrangement of key functional groups required for binding to the enzyme active site. |

These computational investigations underscore the importance of the this compound scaffold as a template for the design of potent enzyme inhibitors. The detailed understanding of molecular recognition and ligand interactions derived from these theoretical frameworks is invaluable for the continued development of novel therapeutic agents based on this versatile chemical entity.

Advanced Spectroscopic and Structural Elucidation of 3r,4s Pyrrolidine 3,4 Diol and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (3R,4S)-pyrrolidine-3,4-diol

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and multidimensional experiments, detailed insights into the molecule's topology and stereochemistry can be obtained.

Two-dimensional (2D) NMR experiments are indispensable for mapping the covalent framework and confirming the relative stereochemistry of the pyrrolidine (B122466) ring. The unambiguous assignment of proton and carbon signals is often achieved through these methods. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, establishing proton-proton connectivity. For this compound, COSY spectra would reveal correlations between the methine protons H3 and H4, and their respective couplings to the adjacent methylene (B1212753) protons at the C2 and C5 positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning specific ¹H signals to their corresponding ¹³C environments.

J-Coupling Analysis: The magnitude of the proton-proton coupling constant (³JH3,H4) between the two hydroxyl-bearing methines is a key diagnostic parameter for their stereochemical relationship. In the (3R,4S) configuration, these protons are trans to each other. The observed coupling constant is influenced by the dihedral angle between them, which is dependent on the ring's conformation.

Below is a table of representative ¹H and ¹³C NMR chemical shifts for the core this compound structure, based on data from derivatives and related compounds. rsc.org Specific values may vary with solvent and pH.

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| C2, C5 (CH2) | ~2.8 - 3.5 | ~50 - 56 |

| C3, C4 (CH) | ~3.9 - 4.4 | ~72 - 79 |

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. These conformations are typically described as "envelope" or "twist" forms, and they exist in a dynamic equilibrium in solution. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques that detect through-space interactions between protons, providing crucial data for determining the predominant ring pucker.

For this compound, NOE cross-peaks would indicate spatial proximity between specific protons. For example, observing an NOE between a proton at C2 and a proton at C4 would suggest a conformation that brings these two positions close together. By analyzing the pattern of observed NOEs, researchers can build a model of the most stable conformation of the pyrrolidine ring in solution.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of this compound

As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure this differential interaction, providing valuable information on the molecule's absolute configuration and conformational dynamics.

Determining the absolute configuration of a chiral molecule is a critical task in stereochemistry. mtoz-biolabs.com CD spectroscopy is a powerful tool for this purpose. While the parent diol lacks a strong chromophore, its absolute configuration can be determined by chemical derivatization.

Exciton Chirality CD (ECCD): This reliable method involves introducing two or more chromophores into the molecule. mdpi.com For a 1,2-diol like this compound, derivatizing the hydroxyl groups with chromophoric acyl groups (e.g., benzoates) creates a system where the electronic transitions of the two chromophores can couple. The sign of the resulting CD signal (a "couplet") is directly related to the dihedral angle between the two chromophores, which in turn reveals the absolute configuration of the stereocenters. mdpi.com

In situ complexation: Another approach involves forming complexes with auxiliary reagents like dimolybdenum tetraacetate [Mo₂(OAc)₄]. The chiral arrangement of the diol ligands around the metal core induces a characteristic CD spectrum, from which the absolute configuration of the diol can be deduced. mdpi.com

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. Unlike electronic CD, VCD does not require a chromophore and can be used on the native molecule. The experimental VCD spectrum is compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., 3R,4S) to make an unambiguous assignment. spark904.nl

The CD spectrum of a molecule is highly sensitive to its conformation. Therefore, CD can be used to monitor conformational changes in this compound that may be induced by changes in solvent, temperature, or pH. A shift in the puckering equilibrium of the pyrrolidine ring would alter the spatial arrangement of substituents, leading to measurable changes in the CD spectrum. This makes CD a valuable tool for studying the molecule's dynamic behavior.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by features from its hydroxyl and amine groups. The O-H and N-H stretching vibrations typically appear as broad bands in the 3200-3600 cm⁻¹ region, with the broadening indicative of intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and can provide additional information about the carbon skeleton and other functional groups.

The following table summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

|---|---|---|

| O-H (alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (medium) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-N (amine) | Stretching | 1020 - 1250 |

Characteristic Vibrational Modes and Functional Group Identification in this compound

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the various functional groups present in the molecule. Infrared (IR) and Raman spectroscopy are powerful techniques to identify these characteristic vibrations.

The primary functional groups in this compound are the hydroxyl (-OH) groups, the secondary amine (N-H) group, and the aliphatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds of the pyrrolidine ring. The O-H stretching vibrations are typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding interactions. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear in the range of 3300-3500 cm⁻¹.

The aliphatic C-H stretching vibrations of the pyrrolidine ring are anticipated in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the secondary alcohol groups are typically found in the 1000-1200 cm⁻¹ range. The bending vibrations for the O-H and N-H groups, as well as various deformations of the pyrrolidine ring (scissoring, twisting, wagging, and rocking), contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Carbon-Oxygen (C-O) | Stretching | 1000-1200 |

| O-H Bending | Bending | ~1400 |

| N-H Bending | Bending | ~1500 |

| CH₂ Scissoring | Bending | ~1450 |

Hydrogen Bonding Network Probing in this compound

The presence of both hydroxyl (-OH) and secondary amine (N-H) groups in this compound allows for the formation of a complex network of both intramolecular and intermolecular hydrogen bonds. These interactions significantly influence the compound's physical and chemical properties.

Intramolecular Hydrogen Bonding: The cis relationship of the hydroxyl groups on the pyrrolidine ring allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. The geometry of the five-membered ring, however, may introduce strain that affects the strength of this interaction.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be the dominant non-covalent interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or more complex three-dimensional networks. The secondary amine group can also participate as a hydrogen bond donor. These intermolecular interactions are crucial in determining the solid-state packing of the molecule.

Computational studies on similar diols can provide insights into the energetics and preferred geometries of these hydrogen bonds. The analysis of the vibrational spectra, particularly the broadening and shifting of the O-H and N-H stretching bands, serves as experimental evidence for the presence and strength of hydrogen bonding.

X-ray Crystallography of this compound Derivatives and Co-crystals for Definitive Structural Assignment

While the crystal structure of this compound itself is not publicly available, the crystallographic analysis of a closely related derivative, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, provides valuable insights into the potential structural features of this class of compounds. nih.gov

Crystallographic Refinement and Disorder Analysis of this compound Structures

In a typical X-ray crystallographic study, the initial structural model obtained from diffraction data undergoes a process of refinement to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible agreement between the observed and calculated structure factors. The quality of the refinement is assessed by metrics such as the R-factor.

For a related compound, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, the structure was solved and refined using established methods. nih.gov The absolute configuration was assigned based on the known stereochemistry of the starting material, L-tartaric acid. nih.gov In this particular structure, all hydrogen atoms were located in difference Fourier maps and were subsequently constrained using a riding model approximation during refinement. nih.gov Disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice, was not reported for this derivative. nih.gov

Solid-State Packing and Intermolecular Interactions of this compound

The solid-state packing of a molecule is dictated by the interplay of various intermolecular forces, including hydrogen bonding, van der Waals interactions, and, in some cases, π-stacking. In the crystal structure of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, the pyrrolidine ring adopts a twisted envelope conformation. nih.gov

The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H···N and O—H···O interactions are observed, creating a robust three-dimensional architecture. nih.gov Additionally, a weak C—H···π interaction is present between a hydrogen atom and the phenyl ring of the benzyl (B1604629) group. nih.gov

Given the structural similarities, it can be inferred that this compound would also exhibit extensive intermolecular hydrogen bonding involving its hydroxyl and amine groups, which would be the dominant forces governing its solid-state packing. The absence of a bulky substituent like the benzyl group might allow for a more compact packing arrangement.

Table 2: Crystallographic Data for a Related Compound: (+)-(3S,4S)-1-Benzylpyrrolidine-3,4-diol

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0244 (10) |

| b (Å) | 8.1033 (14) |

| c (Å) | 10.3981 (18) |

| β (°) | 96.016 (2) |

| V (ų) | 504.81 (15) |

| Z | 2 |

Data obtained from the crystallographic study of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol. nih.gov

Application of 3r,4s Pyrrolidine 3,4 Diol in the Rational Design of Enzyme Inhibitors and Biologically Relevant Molecules Academic Focus

Structure-Based Design Principles Incorporating the (3R,4S)-pyrrolidine-3,4-diol Scaffold

The rational design of inhibitors based on the this compound scaffold leverages its unique stereochemical and conformational properties. As an "azasugar," the nitrogen atom in the pyrrolidine (B122466) ring is typically protonated at physiological pH. This positive charge allows it to mimic the developing positive charge of the oxocarbenium ion in the transition state of glycosidic bond hydrolysis, a key feature for potent glycosidase inhibition.

The diol functionality provides specific stereochemical information that can be tailored to target different enzymes. The defined (3R,4S) configuration of the hydroxyl groups is critical for orienting the molecule within an enzyme's active site to maximize binding interactions. While the five-membered pyrrolidine ring offers some conformational flexibility compared to six-membered piperidine-based iminosugars, this flexibility can be an advantage, allowing derivatives to adapt to the specific topology of a target enzyme's binding pocket. researchgate.net However, this flexibility can also present challenges regarding selectivity. researchgate.net Therefore, structure-based design often involves introducing substituents onto the pyrrolidine core to restrict conformation and introduce new, specific interactions, thereby enhancing both potency and selectivity. researchgate.netresearchgate.net The incorporation of aromatic moieties, for instance, has been shown to significantly improve both the activity and selectivity of pyrrolidine-based inhibitors. researchgate.net

Modulators of Glycosidase Activity: Theoretical and In Vitro Enzymatic Studies of this compound Derivatives

Derivatives of this compound are extensively studied as inhibitors of glycosidases, enzymes crucial for various biological processes. researchgate.net The inhibition of these enzymes has therapeutic potential in managing conditions like diabetes, obesity, and viral infections. acs.org

The primary mechanism by which this compound and its analogs inhibit glycosidases is through transition state mimicry. Glycoside hydrolysis, catalyzed by glycosidases, proceeds through a transition state that has a significant oxocarbenium ion character, featuring a flattened half-chair or envelope conformation at the anomeric carbon. The pyrrolidine ring, with its protonated nitrogen, acts as a stable cation that mimics this transient, high-energy species. The hydroxyl groups on the ring are positioned to interact with the same amino acid residues in the enzyme's active site that normally bind the sugar substrate, effectively blocking the enzyme from processing its natural substrate. The stereochemistry of these hydroxyl groups is paramount for effective inhibition, as it must match the configuration of the natural substrate for a given glycosidase.

Theoretical and in vitro studies have established clear structure-activity relationships for derivatives of the this compound scaffold. The nature, size, and stereochemistry of substituents on the pyrrolidine ring profoundly influence inhibitory potency and selectivity.

Key findings from SAR studies include:

Configuration: The stereochemistry of the pyrrolidine core is critical. For example, derivatives with a (2R,3R,4S) configuration are often potent inhibitors of α-mannosidases, mimicking α-D-mannosides. In contrast, stereoisomers with a (2S,3R,4S) configuration are less potent against the same enzyme as they more closely resemble β-D-mannosides. researchgate.net

Substituents at C-2: The addition of substituents at the C-2 position can dramatically enhance inhibitory activity. For instance, incorporating a 2-(benzylamino)methyl group into a (2R,3R,4S)-pyrrolidine-3,4-diol core results in a potent and selective inhibitor of jack bean α-mannosidase. researchgate.net An aromatic ring appears to be an essential feature for high inhibitory activity in this position. researchgate.net

Substituents at other positions: Modifications at other positions also modulate activity. The presence of a long side chain can influence the inhibitory spectrum. acs.org For example, the removal of a hydroxyl group from a long side chain in certain polyhydroxylated pyrrolidine alkaloids was found to significantly reduce or eliminate their inhibitory effect on β-glycosidases. acs.org

The following table summarizes the inhibitory activity of selected this compound derivatives against various glycosidases, illustrating these SAR principles.

| Compound | Derivative Structure | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Type of Inhibition |

| (+)-7a | (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol | Jack bean α-mannosidase | Kᵢ = 135 nM | - |

| 6o | (2S,3R,4S)-2-{[(2-thienylmethyl)amino]methyl}pyrrolidine-3,4-diol | Jack bean α-mannosidase | Kᵢ = 40 µM | - |

| ent-12a | (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | Almonds β-glucosidase | Kᵢ = 13-40 µM | Competitive |